Methyl 2-(indolin-1-yl)acetate
Overview
Description
Methyl 2-(indolin-1-yl)acetate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Discovery of Potent Inhibitors for Diabetic Complications
A series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, targeting the treatment of chronic diabetic complications. The lead compound exhibited significant efficacy in lowering nerve and lens sorbitol levels in diabetic rat models, demonstrating potential for the treatment of diabetes-related complications (M. V. Van Zandt et al., 2005).
Nucleophilic Reactivities of Indoles
Research into the nucleophilic reactivities of indoles, including N-methylindole, provides insights into their chemical behaviors and potential applications in synthetic organic chemistry. This study aids in understanding the kinetics of indole compounds with various electrophiles, contributing to the development of novel synthetic methodologies (S. Lakhdar et al., 2006).
Formylation of Indole Acetic Esters
Investigations into the formylation of 3-alkylindole-2-acetic esters have led to the development of new synthetic pathways, enabling the production of complex indole derivatives. These studies contribute to the advancement of indole chemistry and its applications in creating bioactive molecules (C. F. Jones et al., 1974).
Photodynamic Cancer Therapy Enhancement
The efficacy of photodynamic cancer therapy can be significantly enhanced using radicals from plant auxin (indole-3-acetic acid), demonstrating a novel approach to improve cancer treatment outcomes. This research suggests the potential for combining indole derivatives with existing therapies to increase their effectiveness against cancer (L. Folkes, P. Wardman, 2003).
Alzheimer's Disease Treatment
Carbamate derivatives of indolines have been studied for their cholinesterase inhibitory and antioxidant activities, showing promise as multifunctional drugs for treating Alzheimer's disease. These compounds exhibit significant potential for addressing the complex pathology of Alzheimer's by targeting oxidative stress and cholinergic transmission (Inessa Yanovsky et al., 2012).
Properties
IUPAC Name |
methyl 2-(2,3-dihydroindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRRRPDJLDWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623399 | |
Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39597-68-7 | |
Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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